molecular formula C18H12BrCl2N3O2 B5606725 2-(2-bromo-4-chlorophenoxy)-N'-[(2-chloro-3-quinolinyl)methylene]acetohydrazide

2-(2-bromo-4-chlorophenoxy)-N'-[(2-chloro-3-quinolinyl)methylene]acetohydrazide

Cat. No. B5606725
M. Wt: 453.1 g/mol
InChI Key: NEAAWDOLJRVMRA-LSFURLLWSA-N
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Description

Synthesis Analysis

The synthesis of similar acetohydrazide derivatives often involves condensation reactions between appropriate aldehydes and hydrazide compounds in suitable solvents. For instance, compounds like (E)-N'-(5-chloro-2-hydroxybenzylidene)-2-(quinolin-8-yloxy) acetohydrazide monohydrate Schiff-base were synthesized through condensation of specific aldehydes with 2-(quinolin-8-yloxy)acetohydrazide in methanol solution, characterized by methods including 1H NMR, IR, elemental analysis, and X-ray single crystal diffraction analysis (Li Jia-ming, 2009).

Molecular Structure Analysis

The molecular structure of acetohydrazide derivatives is often characterized using X-ray crystallography, revealing details such as bond lengths, angles, and crystal system classifications. For example, certain derivatives crystallize in specific crystal systems and display distinct molecular geometries, as shown in studies where orthorhombic space groups and one-dimensional infinite chain structures formed via hydrogen bonding were observed (Li Jia-ming, 2009).

properties

IUPAC Name

2-(2-bromo-4-chlorophenoxy)-N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrCl2N3O2/c19-14-8-13(20)5-6-16(14)26-10-17(25)24-22-9-12-7-11-3-1-2-4-15(11)23-18(12)21/h1-9H,10H2,(H,24,25)/b22-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEAAWDOLJRVMRA-LSFURLLWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NNC(=O)COC3=C(C=C(C=C3)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)/C=N/NC(=O)COC3=C(C=C(C=C3)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrCl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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